molecular formula C22H25ClN2O3S B5586799 2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline

2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5586799
M. Wt: 433.0 g/mol
InChI Key: UCIAJQRSDHGGDS-UHFFFAOYSA-N
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Description

The compound is a part of a broader class of chemicals that combine structural motifs of tetrahydroisoquinoline and piperidine, often modified with sulfonyl groups. These compounds are of interest due to their potential antimicrobial activities and ability to induce oxidative stress in various cancer cells. Research has explored various synthetic routes, molecular structures, and properties of related molecules.

Synthesis Analysis

Several synthetic approaches have been developed for related compounds, highlighting the diversity of methods available. A notable method involves the Pictet–Spengler reaction, which has been used to synthesize various tetrahydroisoquinoline derivatives. This approach often employs sulfonyl groups as activating or protecting agents, facilitating the cyclization processes necessary for constructing the complex molecular architecture of these compounds (Jian Liu et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated through a combination of spectral and crystallographic techniques. X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry have been pivotal in confirming the configurations of synthesized compounds. These analyses not only confirm the structural integrity but also help in understanding the molecular interactions and conformations critical for their biological activities (S. Fatma et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves interactions with sulfonyl and chloro groups, which can participate in various organic reactions. The presence of these functional groups allows for further modifications and derivatizations, expanding the chemical diversity and potential applications of these molecules. For instance, sulfonyl groups have been exploited in radical-triggered addition reactions, offering routes to novel heterocyclic compounds with potential pharmacological properties (Ramóna Madácsi et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and stability, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, particularly the presence of sulfonyl and chloro groups, which can affect polarity and molecular interactions. Analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are often employed to characterize these aspects, although specific studies on the compound were not found in the presented research.

Chemical Properties Analysis

Chemical properties, including reactivity, potential for bond formation, and susceptibility to specific reactions, are key to understanding the utility and potential applications of these compounds. Studies have shown that the sulfonyl group can act as an electrophile in various chemical reactions, enabling the synthesis of a wide range of derivatives with altered biological activities. The ability to undergo transformations such as sulfonylation, halogenation, and cyclization makes these compounds versatile intermediates in organic synthesis (C. Silveira et al., 1999).

Mechanism of Action

The mechanism of action of a compound depends on its use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for a compound like this would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its activity and reducing any side effects .

properties

IUPAC Name

[1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3S/c23-21-9-3-5-17(13-21)16-29(27,28)25-11-4-8-20(15-25)22(26)24-12-10-18-6-1-2-7-19(18)14-24/h1-3,5-7,9,13,20H,4,8,10-12,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIAJQRSDHGGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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